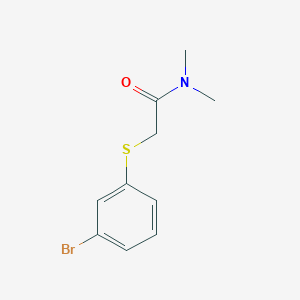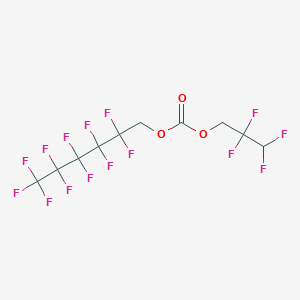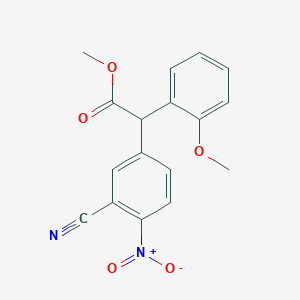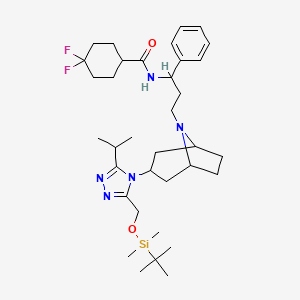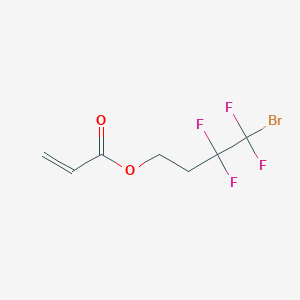
4-Bromo-3,3,4,4-tetrafluorobutyl prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-3,3,4,4-tetrafluorobutyl acrylate is an organofluorine compound known for its unique chemical properties and applications. It is characterized by the presence of bromine and fluorine atoms, which contribute to its reactivity and stability. This compound is used in various fields, including organic synthesis and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3,3,4,4-tetrafluorobutyl acrylate typically involves the reaction of 4-Bromo-3,3,4,4-tetrafluorobutene with acrylic acid or its derivatives. The reaction is usually carried out under controlled conditions to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of 4-Bromo-3,3,4,4-tetrafluorobutyl acrylate involves large-scale reactions using specialized equipment to handle the reactive intermediates and maintain safety standards. The process often includes steps such as distillation and purification to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Bromo-3,3,4,4-tetrafluorobutyl acrylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Addition Reactions: The acrylate group can participate in polymerization reactions, forming polymers with unique properties.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. These reactions are typically carried out in polar solvents under mild conditions.
Addition Reactions: Radical initiators or catalysts are used to promote polymerization, often conducted at elevated temperatures.
Major Products Formed:
Substitution Reactions: Various substituted derivatives of 4-Bromo-3,3,4,4-tetrafluorobutyl acrylate.
Addition Reactions: Polymers with specific properties tailored for industrial applications.
Wissenschaftliche Forschungsanwendungen
4-Bromo-3,3,4,4-tetrafluorobutyl acrylate is utilized in several scientific research areas:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential use in bio-conjugation and labeling of biomolecules.
Medicine: Explored for its role in drug delivery systems due to its stability and reactivity.
Industry: Employed in the production of specialty polymers and coatings with enhanced properties
Wirkmechanismus
The mechanism of action of 4-Bromo-3,3,4,4-tetrafluorobutyl acrylate involves its reactivity towards nucleophiles and radicals. The bromine atom acts as a leaving group in substitution reactions, while the acrylate group participates in polymerization. These reactions are facilitated by the electron-withdrawing effects of the fluorine atoms, which stabilize the intermediates and transition states .
Vergleich Mit ähnlichen Verbindungen
- 4-Bromo-3,3,4,4-tetrafluorobutene
- 4-Bromo-3,3,4,4-tetrafluorobutan-1-ol
Comparison: 4-Bromo-3,3,4,4-tetrafluorobutyl acrylate is unique due to the presence of both bromine and acrylate groups, which confer distinct reactivity and applications. Compared to 4-Bromo-3,3,4,4-tetrafluorobutene, it has an additional acrylate group that allows for polymerization. In contrast to 4-Bromo-3,3,4,4-tetrafluorobutan-1-ol, it lacks the hydroxyl group, making it more suitable for certain synthetic applications .
Eigenschaften
CAS-Nummer |
193758-80-4 |
|---|---|
Molekularformel |
C7H7BrF4O2 |
Molekulargewicht |
279.03 g/mol |
IUPAC-Name |
(4-bromo-3,3,4,4-tetrafluorobutyl) prop-2-enoate |
InChI |
InChI=1S/C7H7BrF4O2/c1-2-5(13)14-4-3-6(9,10)7(8,11)12/h2H,1,3-4H2 |
InChI-Schlüssel |
YJUPZVHPECDZFV-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC(=O)OCCC(C(F)(F)Br)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


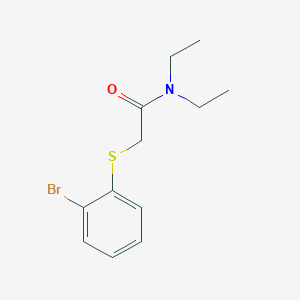
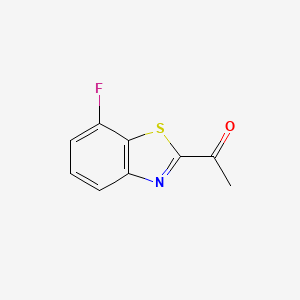

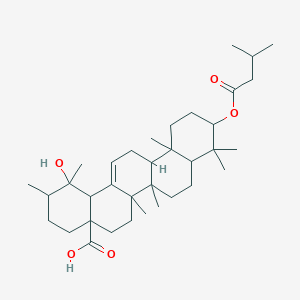
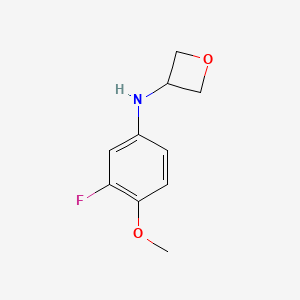
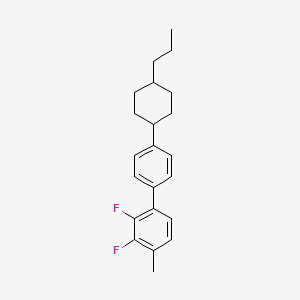
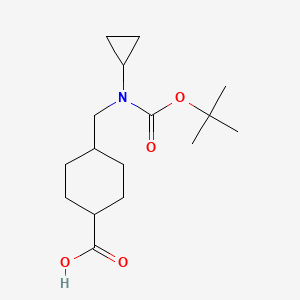
![Methyl 3-[(cyclobutylmethyl)amino]benzoate](/img/structure/B15091822.png)
